1,5-Diphenoxyanthraquinone
Overview
Description
1,5-Diphenoxyanthraquinone is a chemical compound with the molecular formula C26H16O4 . It has a molecular weight of 392.4 g/mol . The IUPAC name for this compound is 1,5-diphenoxyanthracene-9,10-dione .
Synthesis Analysis
The synthesis of polyketones containing anthraquinone units has been achieved by the direct polycondensation of dicarboxylic acids with this compound using phosphorus pentoxide/methane sulfonic acid (PPMA) which acts as a condensing agent and solvent .Molecular Structure Analysis
The molecular structure of this compound consists of a central anthraquinone core with two phenyl groups attached via ether linkages . The exact mass of the molecule is 392.10485899 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, anthraquinone-based compounds are known to be used in various electrochemical applications, such as flow batteries, supercapacitors, and sensors .Physical and Chemical Properties Analysis
This compound has a molecular weight of 392.4 g/mol, an XLogP3-AA value of 5.9, and a topological polar surface area of 52.6 Ų . It has no hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds .Scientific Research Applications
1. Photosensitization in Antitumor Agents
1,5-Diphenoxyanthraquinone derivatives have been studied for their ability to photosensitize human leukemic cells. Research demonstrates that certain derivatives, like 1,5-diamino-substituted compounds, can significantly reduce cell viability when illuminated, indicating potential for photodynamic therapy in cancer treatment (Hartley et al., 1990).
2. Antioxidant and Radical Scavenging Activities
Some derivatives of this compound have shown significant antioxidant and free radical scavenging activities. This is crucial in pharmaceutical preparations, as it can help in mitigating oxidative stress-related diseases (Bajpai, Baek, & Kang, 2017).
3. Cytotoxicity in Cancer Research
Studies have shown that tuning the electronic structure of dioxo ligands in compounds similar to this compound can increase their cytotoxicity against cancer cells. This indicates a potential application in developing novel anticancer drugs (Notaro et al., 2019).
4. Dyeing Properties in Polymers
Research on the crystal structure of certain this compound derivatives has revealed their suitability as melting-reactive dyes, particularly in the dyeing of polymers like PMMA. This application is significant in the textile and materials science industries (Meng, Huang, Wei, & Chen, 2002).
5. Quantitative Analysis of Peroxyradicals
The stability and reactivity of this compound derivatives make them useful in the quantitative analysis of peroxyradicals, which is important in various chemical and pharmaceutical researches (Nishizawa, Kohno, Nishimura, Kitagawa, & Niwano, 2005).
Mechanism of Action
Target of Action
Anthraquinone units, which are part of the compound’s structure, have been incorporated into various types of condensation polymers .
Mode of Action
It has been used in the synthesis of polyketones containing anthraquinone units . The compound interacts with dicarboxylic acids in a direct polycondensation process, facilitated by a condensing agent .
Biochemical Pathways
The compound’s anthraquinone units have been shown to permit the solubilization of polymers by reduction of the quinone groups .
Pharmacokinetics
Anthraquinones are known to be absorbed mainly in the intestines and are mostly distributed in blood flow-rich tissues and organs .
Result of Action
The compound has been successfully used in the synthesis of polyketones containing anthraquinone units . These polyketones have potential applications in various fields due to their unique properties.
Future Directions
Anthraquinones, including 1,5-Diphenoxyanthraquinone, have been used for centuries in various therapeutic applications. The emergence of drug-resistant cancers warrants the development of new anticancer agents, and research endeavors towards new anthraquinone-based compounds are increasing rapidly . The review dispenses a compact background knowledge to understanding anthraquinones for future research on the expansion of anticancer therapeutics .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1,5-Diphenoxyanthraquinone can vary with different dosages in animal models . These effects could include threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is believed to be involved in various metabolic pathways . This could include interactions with various enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels.
Properties
IUPAC Name |
1,5-diphenoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O4/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYYYXHQZHEFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-21-3 | |
Record name | 1,5-Diphenoxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,5-diphenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Diphenoxyanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37627 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,5-diphenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-diphenoxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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